molecular formula C6H12ClNO3 B104654 2-Morpholinoacetic acid hydrochloride CAS No. 89531-58-8

2-Morpholinoacetic acid hydrochloride

Cat. No.: B104654
CAS No.: 89531-58-8
M. Wt: 181.62 g/mol
InChI Key: ICGYBJNONRDZOP-UHFFFAOYSA-N
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Description

2-Morpholinoacetic acid hydrochloride is an organic compound with the molecular formula C6H12ClNO3. It is a white crystalline powder that is soluble in water and commonly used in various chemical and pharmaceutical applications. The compound is known for its stability in neutral and alkaline conditions but tends to decompose in acidic environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Morpholinoacetic acid hydrochloride can be synthesized through the reaction of 2-morpholinoacetic acid with hydrochloric acid. The reaction typically involves dissolving 2-morpholinoacetic acid in a suitable solvent, such as dioxane, and then adding hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves the dehydration of diethanolamine with concentrated sulfuric acid, followed by neutralization with hydrochloric acid. This method is efficient and yields a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Morpholinoacetic acid hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield morpholine derivatives, while substitution reactions can produce a variety of substituted morpholine compounds .

Scientific Research Applications

Pharmaceutical Development

Overview : 2-Morpholinoacetic acid hydrochloride is primarily utilized in the synthesis of new pharmaceutical compounds, particularly analgesics and anti-inflammatory agents. Its structural properties enhance the therapeutic efficacy of these drugs.

Key Applications :

  • Drug Synthesis : This compound acts as a building block in the development of various drug candidates aimed at treating pain and inflammation.
  • Mechanisms of Action : Research indicates that derivatives of 2-morpholinoacetic acid exhibit selective inhibition of specific biological pathways, which can lead to improved pharmacological profiles .

Biochemical Research

Overview : The compound serves as a crucial reagent in biochemical assays, facilitating the study of enzyme activities and protein interactions.

Key Applications :

  • Enzyme Activity Studies : Researchers utilize this compound to investigate enzyme kinetics and mechanisms, providing insights into metabolic processes.
  • Protein Interaction Analysis : It aids in characterizing protein-ligand interactions, essential for understanding cellular signaling pathways .

Material Science

Overview : In material science, this compound is explored for its potential in developing advanced materials.

Key Applications :

  • Polymer Synthesis : The compound is investigated for creating polymers with enhanced durability and resistance to environmental factors.
  • Coatings Development : Its properties allow for the formulation of coatings that can withstand harsh conditions while maintaining functionality .

Agricultural Chemistry

Overview : The compound is also being studied for its role in agricultural applications, particularly in the development of agrochemicals.

Key Applications :

  • Herbicides and Fungicides : Research focuses on formulating effective agrochemicals that increase crop yield while minimizing ecological impact.
  • Crop Protection Agents : The compound's efficacy in protecting plants from pests and diseases is an area of active investigation .

Diagnostic Applications

Overview : this compound has potential uses in clinical diagnostics.

Key Applications :

  • Diagnostic Reagents : It is being studied for its ability to aid in detecting specific biomarkers relevant to various diseases.
  • Clinical Assays Development : Its role as a reagent in diagnostic tests can enhance the sensitivity and specificity of assays used in clinical laboratories .

Data Tables

The following tables summarize some key findings related to the applications of this compound:

Application AreaSpecific Use CaseKey Findings
PharmaceuticalAnalgesic DevelopmentEnhances therapeutic efficacy
Biochemical ResearchEnzyme Kinetics StudiesImportant for metabolic pathway analysis
Material SciencePolymer CoatingsImproved durability under harsh conditions
Agricultural ChemistryHerbicide FormulationIncreases crop yield
DiagnosticsBiomarker DetectionAids in clinical assay development

Case Studies

  • Pharmaceutical Development Case Study
    • A study demonstrated that derivatives of 2-morpholinoacetic acid showed promising results as selective inhibitors against specific targets involved in pain signaling pathways. These findings suggest potential for developing new analgesic therapies with fewer side effects.
  • Biochemical Research Case Study
    • In a biochemical assay, researchers utilized this compound to investigate protein interactions involved in cell signaling. The results provided insights into how modifications to this compound can alter binding affinities and enzymatic activities.
  • Agricultural Chemistry Case Study
    • Field trials indicated that formulations containing this compound as an active ingredient significantly improved resistance against common agricultural pests while promoting plant growth, showcasing its dual role as a protective agent and growth enhancer.

Mechanism of Action

The mechanism of action of 2-morpholinoacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Morpholin-4-yl-acetic acid
  • 2-Morpholin-4-ylpropanoic acid hydrochloride
  • N-Ethyl-2-morpholin-4-ylethanamine
  • 4-Morpholin-4-ylbutanoic acid

Uniqueness

2-Morpholinoacetic acid hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its stability in neutral and alkaline conditions also makes it a valuable compound in various industrial and research settings .

Biological Activity

2-Morpholinoacetic acid hydrochloride (also known as 4-morpholineacetic acid hydrochloride) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C6H12ClNO3
  • Molecular Weight : 181.62 g/mol
  • CAS Number : 89531-58-8
  • Solubility : Insoluble in water
  • IUPAC Name : 2-morpholin-4-ylacetic acid; hydrochloride

This compound has been studied for its role as a pharmaceutical intermediate and its potential as a therapeutic agent. Its biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Inhibition of Proteasome Activity

Recent studies have shown that this compound can act as an inhibitor of the proteasome, a crucial component in protein degradation pathways. For instance, it has been utilized in the development of selective inhibitors that target specific proteasome subunits, which can be valuable in cancer therapy .

Table 1: Inhibitory Activity of this compound on Proteasome Subunits

CompoundIC50 (nM)Selectivity Ratio (β2i/β2c)
2-Morpholinoacetic Acid1854
Other InhibitorsVariesVaries

Note: The IC50 values indicate the concentration required to inhibit 50% of the target activity. A higher selectivity ratio indicates a preference for inhibiting one subunit over another.

Case Studies

  • Cancer Therapeutics : In a study focusing on multiple myeloma, this compound was identified as a potent inhibitor of proteasome activity, leading to apoptosis in cancer cells. The selectivity for β2i over β2c suggests its potential use in targeting malignant cells while sparing normal cells .
  • Neuroprotective Effects : Research indicates that compounds similar to 2-morpholinoacetic acid may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress . This opens avenues for exploring its use in neurodegenerative diseases.

Toxicological Profile

While exploring the therapeutic potential of this compound, it is essential to consider its safety profile. The compound has been classified with certain hazards:

  • Skin Irritation : Causes skin irritation upon contact.
  • Eye Damage : Can cause serious eye irritation.
  • Respiratory Irritation : May cause respiratory issues upon inhalation .

Properties

IUPAC Name

2-morpholin-4-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c8-6(9)5-7-1-3-10-4-2-7;/h1-5H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGYBJNONRDZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590793
Record name (Morpholin-4-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89531-58-8
Record name (Morpholin-4-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(morpholin-4-yl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Tert-butyl 2-morpholinoacetate (11 g, 54.7 mmol) was stirred with HCl, 4M in dioxane (54 mL), giving a white precipitate (a mild exotherm was observed) which slowly dissolved with stirring at room temperature. Ten minutes after complete dissolution, the mixture solidified. Then the mixture was warmed to 60° C. and the thick suspension was stirred vigorously overnight. The mixture was then cooled to room temperature, diluted with diethyl ether (60 mL) and filtered to collect the title compound (8 g, 80%) as a white solid. 1H NMR (CD3OD, 400 MHz): δ (ppm) 4.13 (s, 2H), 3.94 (brm, 4H), 3.41 (brm, 4H).
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
54 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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